molecular formula C16H12ClFN2O2S B11499388 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11499388
M. Wt: 350.8 g/mol
InChI Key: FFEYJNCMSFFGAG-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, ethoxy, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the original substituents.

Scientific Research Applications

3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide include other benzamide derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12ClFN2O2S

Molecular Weight

350.8 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H12ClFN2O2S/c1-2-22-13-6-3-9(7-11(13)17)15(21)20-16-19-12-5-4-10(18)8-14(12)23-16/h3-8H,2H2,1H3,(H,19,20,21)

InChI Key

FFEYJNCMSFFGAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

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